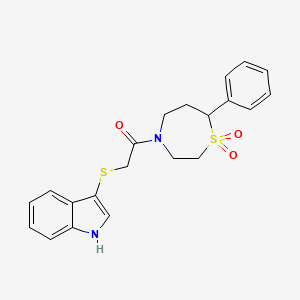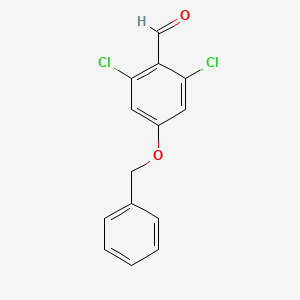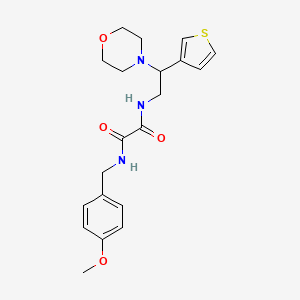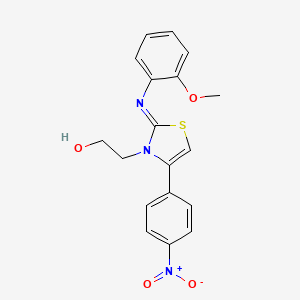
2-((1H-indol-3-yl)thio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1H-indol-3-yl)thio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone is a complex organic compound featuring an indole moiety, a thiazepane ring, and a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 1H-indole-3-thiol and 1,4-thiazepane derivatives.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) and may require catalysts or specific solvents to optimize yields.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to scale up the process. This includes:
Batch Processing: Utilizing large reactors to handle the multi-step synthesis.
Continuous Flow Chemistry: Implementing continuous flow systems to enhance reaction efficiency and safety.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the indole moiety, leading to various oxidized derivatives.
Reduction: Reduction reactions can target the sulfone group, converting it back to the thioether or even further to a sulfide.
Substitution: The indole and thiazepane rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
Oxidized Derivatives: Various oxidized forms of the indole ring.
Reduced Products: Thioether or sulfide derivatives.
Substituted Compounds: Functionalized indole or thiazepane derivatives with different substituents.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand or catalyst in organic reactions.
Biology
Biological Probes: Utilized in the study of biological systems due to its structural complexity and functional groups.
Medicine
Pharmacological Research: Investigated for potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
Material Science:
Mechanism of Action
The compound’s mechanism of action in biological systems involves interactions with various molecular targets:
Enzyme Inhibition: The sulfone group can interact with enzyme active sites, inhibiting their function.
Receptor Binding: The indole moiety can bind to specific receptors, modulating their activity.
Pathways: Involvement in signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-((1H-indol-3-yl)thio)ethanone: Lacks the thiazepane ring and sulfone group.
1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone: Lacks the indole moiety.
Uniqueness
Structural Complexity: The combination of indole, thiazepane, and sulfone groups makes it unique.
Functional Diversity: The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-indol-3-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c24-21(15-27-19-14-22-18-9-5-4-8-17(18)19)23-11-10-20(28(25,26)13-12-23)16-6-2-1-3-7-16/h1-9,14,20,22H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCJBHHRSSYXAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CSC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2699227.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2699228.png)

![[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2699235.png)
![(4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2699236.png)
![N-(tert-butyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2699237.png)
![Ethyl [(6-{[(4-cyanophenyl)sulfonyl]amino}-2-phenylquinolin-4-yl)oxy]acetate](/img/structure/B2699238.png)
![5-Methoxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2699239.png)
![Methyl 4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate](/img/structure/B2699241.png)



![1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2699247.png)
